molecular formula C23H17N5O B2455494 N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1797722-42-9

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2455494
CAS No.: 1797722-42-9
M. Wt: 379.423
InChI Key: MMZTUZZYCHUXOW-UHFFFAOYSA-N
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Description

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine, phenyl, and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with 2-bromobenzaldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then coupled with 3-(1H-pyrazol-1-yl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Halogenation using bromine in chloroform at room temperature.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide
  • N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)acetamide

Uniqueness

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the presence of both imidazo[1,2-a]pyridine and pyrazole rings, which confer distinct biological activities and chemical reactivity. This combination is not commonly found in other similar compounds, making it a valuable target for drug discovery and development.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O/c29-23(17-7-5-8-18(15-17)28-14-6-12-24-28)26-20-10-2-1-9-19(20)21-16-27-13-4-3-11-22(27)25-21/h1-16H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZTUZZYCHUXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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